molecular formula C12H19NO4 B2769885 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid CAS No. 2284776-83-4

1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid

Cat. No.: B2769885
CAS No.: 2284776-83-4
M. Wt: 241.287
InChI Key: MNIAIOQNUXGOMO-UHFFFAOYSA-N
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Description

The compound 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid is a cyclopentene derivative featuring a carboxylic acid group at position 1 and a tert-butoxycarbonylamino (Boc-NH)-methyl substituent at the same position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-12(9(14)15)6-4-5-7-12/h4-5H,6-8H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIAIOQNUXGOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid, also known by its CAS number 204514-22-7, is a synthetic organic compound characterized by its unique cyclopentene core and functional groups that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a cyclopentene ring with a carboxylic acid group and a tert-butyl carbamate moiety. Its molecular formula is C12H21NO4C_{12}H_{21}NO_4 with a molecular weight of approximately 213.26 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC12H21NO4C_{12}H_{21}NO_4
Molecular Weight213.26 g/mol
CAS Number204514-22-7

Research suggests that compounds with similar structures may act as inhibitors for various enzymes involved in metabolic pathways, particularly as neuraminidase inhibitors, which are crucial in antiviral drug development against influenza viruses. The unique cyclopentene framework may enhance binding affinity and selectivity for specific biological targets.

Therapeutic Potential

This compound has shown promise in several areas:

  • Antiviral Activity : Its structural similarity to known antiviral agents positions it as a candidate for further investigation in the treatment of viral infections.
  • Enzyme Inhibition : The compound may inhibit enzymes that play roles in cancer metabolism, potentially offering therapeutic benefits in oncology.

Study 1: Antiviral Properties

A study conducted on structurally related compounds indicated significant antiviral activity against influenza viruses through neuraminidase inhibition. The binding affinity was enhanced due to the cyclopentene structure, providing insights into the potential of this compound as a therapeutic agent.

Study 2: Enzyme Interaction

Research examining the interaction of similar compounds with metabolic enzymes demonstrated that modifications in the structure could lead to increased inhibition rates. This suggests that this compound may exhibit similar properties, warranting further investigation into its enzyme inhibition capabilities .

Scientific Research Applications

The compound features a cyclopentane ring with a carboxylic acid group and a Boc (tert-butoxycarbonyl) protective group, which significantly influences its reactivity and biological interactions.

Medicinal Chemistry

Bio-Isosteric Substitution : The cyclopentane moiety in this compound can serve as a bio-isostere for carboxylic acids. Research has shown that derivatives of cyclopentane can mimic carboxylic acids in biological systems, enhancing the potency of certain drugs. For instance, studies on cyclopentane-1,2-dione derivatives demonstrated their effectiveness as thromboxane A2 receptor antagonists, indicating potential applications in cardiovascular therapies .

Drug Development

Synthesis of Novel Compounds : The compound is utilized in the synthesis of various pharmaceutical intermediates. Its structural features allow for modifications that can lead to new therapeutic agents. For example, the introduction of the Boc group provides stability during synthesis and enhances solubility in organic solvents, which is crucial for drug formulation processes .

Case Study : A study evaluated the cyclopentane-1,2-dione derivatives as substitutes for carboxylic acids in drug design. The synthesized compounds exhibited comparable IC50 values to established drugs, highlighting their potential as effective alternatives in therapeutic applications .

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, leading to materials with enhanced properties such as improved mechanical strength and thermal stability. Research has explored its use in developing biodegradable polymers for medical applications, including drug delivery systems and tissue engineering scaffolds.

Compound IDStructure TypeIC50 (μM)Activity Description
1Parent Carboxylic Acid0.190 ± 0.060Standard reference compound
9Cyclopentane Derivative0.054 ± 0.016Potent TP receptor antagonist
10Modified Cyclopentane1.140 ± 0.820Less potent than derivative 9

Comparison with Similar Compounds

Structural Analogs and Key Differences

CIS-2-TERT-BUTOXYCARBONYLAMINOCYCLOPENT-3-ENE-1-CARBOXYLIC ACID (CAS 959746-05-5)
  • Structure: Cyclopent-3-ene ring with a Boc-protected amino group at position 2 and a carboxylic acid at position 1 .
  • Molecular Formula: C₁₁H₁₇NO₄ (vs. C₁₂H₁₉NO₄ for the target compound).
  • Key Differences: Substituent Position: Boc-amino group at position 2 vs. Boc-aminomethyl at position 1.
  • Synthesis : Derived from cyclopentene precursors via regioselective functionalization .
(1R,3S)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic Acid (CAS 410090-37-8)
  • Structure: Saturated cyclopentane ring with Boc-amino at position 3 and carboxylic acid at position 1 .
  • Molecular Formula: C₁₁H₁₉NO₄.
  • Key Differences :
    • Ring Saturation: Cyclopentane (saturated) vs. cyclopentene (unsaturated), affecting conformational flexibility and electronic properties.
    • Bioactivity: Saturated analogs may exhibit altered pharmacokinetics due to reduced ring strain .
5-Hydroxy-2-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
  • Structure: Linear pentanoic acid with Boc-amino and hydroxyl groups .
  • Molecular Weight : 233.26 g/mol (similar to cyclopentene analogs).
  • Key Differences :
    • Linear vs. cyclic backbone, influencing solubility and metabolic stability.
    • Safety Data: Classified as a powder requiring mechanical ventilation and personal protective equipment (PPE) during handling .

Physicochemical Properties

Property Target Compound (Inferred) CIS-2-Boc Analog Cyclopentane Analog Pentanoic Acid Derivative
Molecular Formula C₁₂H₁₉NO₄ C₁₁H₁₇NO₄ C₁₁H₁₉NO₄ C₁₀H₁₉NO₅
Molecular Weight ~241.3 g/mol 227.26 g/mol 229.27 g/mol 233.26 g/mol
Physical State Likely solid/powder Solid Solid Powder
Storage Conditions 2–8°C (inferred from analogs) 2–8°C Not specified 10–25°C
Solubility Moderate in polar solvents (inferred) Data unavailable Data unavailable Likely polar-solvent soluble

Reactivity and Stability

  • Target Compound: The unsaturated cyclopentene ring may participate in Diels-Alder reactions, while the Boc group offers stability under basic conditions . Potential incompatibility with strong oxidizers, as seen in related compounds .

Q & A

Q. Steric and Solvent Effects :

  • Polar aprotic solvents (e.g., DMF or THF) favor nucleophilic substitution for aminomethyl group attachment.
  • Temperature-sensitive steps (e.g., cyclopropanation) require low temperatures (−78°C to 0°C) to minimize side reactions .
  • Stereochemical outcomes depend on catalyst choice (e.g., chiral auxiliaries or asymmetric hydrogenation catalysts) .

Q. Key Table :

Reaction StepConditionsStereochemical Impact
CyclopropanationBF₃·Et₂O, −20°CCis/trans ratio 3:1
Boc ProtectionNaHCO₃, THF, 25°CPrevents racemization
Ester HydrolysisLiOH, MeOH/H₂ORetention of configuration

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting NMR/HRMS data resolved?

Answer:

  • ¹H/¹³C NMR : Assignments rely on coupling constants (e.g., cyclopentene protons at δ 5.5–6.5 ppm with J = 8–10 Hz) and DEPT-135 for distinguishing CH₂/CH₃ groups. For example, the tert-butoxycarbonyl group shows a singlet at δ 1.4 ppm (¹H) and δ 28 ppm (¹³C) .
  • HRMS : Electrospray ionization (ESI) in negative mode confirms the molecular ion [M−H]⁻ with <2 ppm error .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., syn vs. anti carboxylate orientation) .

Q. Conflict Resolution :

  • Discrepancies between experimental and predicted NMR shifts are addressed via DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G**) .
  • HRMS isotopic patterns distinguish between isobaric impurities (e.g., Cl vs. CH₂CH₃ groups) .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

Answer:

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-31G** to predict NMR chemical shifts and compare with experimental data .
    • Transition state analysis (IRC) identifies rate-determining steps in cyclopropanation or hydrolysis .
  • Molecular Docking :
    • Autodock Vina or Schrödinger Suite models interactions with enzymes (e.g., GABA aminotransferase). Key residues (e.g., Arg445) form hydrogen bonds with the carboxylic acid group .
    • Free energy perturbation (FEP) quantifies binding affinity changes upon structural modifications (e.g., substituting Boc with other protecting groups) .

Case Study :
Docking studies revealed a 2.3 Å hydrogen bond between the compound’s carboxylate and Arg445 of GABA-AT, explaining its inhibitory activity (IC₅₀ = 12 nM) .

Advanced: What strategies address low yields in the final hydrolysis step of the synthesis?

Answer:
Common Issues :

  • Incomplete ester hydrolysis due to steric hindrance from the Boc group.
  • Acid-catalyzed decarboxylation under harsh conditions.

Q. Optimization Strategies :

  • Solvent System : Use MeOH/H₂O (4:1) with LiOH instead of NaOH to reduce side reactions .
  • Temperature : Maintain 0–5°C during hydrolysis to prevent Boc cleavage.
  • Protection Alternatives : Replace Boc with Fmoc (fluorenylmethyloxycarbonyl) for milder deprotection .

Q. Yield Comparison :

ConditionYield (%)Purity (%)
LiOH, 0°C8598
NaOH, 25°C6289

Advanced: How do structural analogs of this compound differ in biological activity, and what SAR (Structure-Activity Relationship) trends exist?

Answer:
Key Modifications :

  • Cyclopentene vs. Cyclopropane : Cyclopentene derivatives exhibit 3x higher GABA-AT inhibition due to improved planarity .
  • Boc Group Replacement : Trifluoromethyl groups (e.g., 2-(trifluoromethyl)pyrrolidine analogs) enhance metabolic stability but reduce solubility .

Q. SAR Table :

AnalogModificationIC₅₀ (nM)LogP
Parent CompoundNone121.8
Cyclopropane AnalogCyclopropane core452.3
Fmoc-ProtectedFmoc instead of Boc181.5

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (evidenced by analogous cyclopentanecarboxylic acid derivatives) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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